molecular formula C13H25N3O3 B3049938 Morpholine, 4,4',4''-methylidynetris- CAS No. 22630-09-7

Morpholine, 4,4',4''-methylidynetris-

Cat. No. B3049938
CAS RN: 22630-09-7
M. Wt: 271.36 g/mol
InChI Key: IQCFCBJRMVBYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Morpholine, 4,4’,4’'-methylidynetris-” is a derivative of Morpholine . Morpholine is an organic chemical compound having the chemical formula O ( C H 2 CH 2) 2 N H. This heterocycle features both amine and ether functional groups. Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molar mass of 87.122 g·mol −1, a density of 1.007 g/cm 3, a melting point of −5 °C, and a boiling point of 129 °C . It is miscible in water .

Safety and Hazards

Morpholine is flammable and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-(dimorpholin-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-7-17-8-2-14(1)13(15-3-9-18-10-4-15)16-5-11-19-12-6-16/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFCBJRMVBYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355922
Record name Morpholine, 4,4',4''-methylidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22630-09-7
Record name Morpholine, 4,4',4''-methylidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine, 4,4',4''-methylidynetris-
Reactant of Route 2
Morpholine, 4,4',4''-methylidynetris-
Reactant of Route 3
Reactant of Route 3
Morpholine, 4,4',4''-methylidynetris-
Reactant of Route 4
Reactant of Route 4
Morpholine, 4,4',4''-methylidynetris-
Reactant of Route 5
Reactant of Route 5
Morpholine, 4,4',4''-methylidynetris-
Reactant of Route 6
Reactant of Route 6
Morpholine, 4,4',4''-methylidynetris-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.